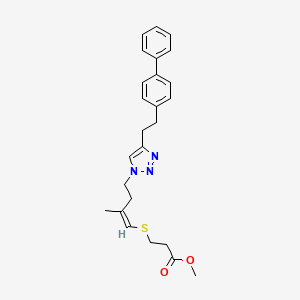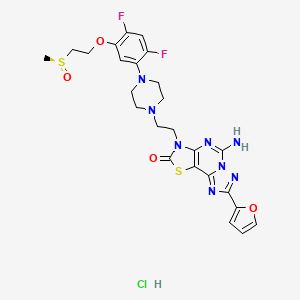
Inupadenant hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inupadenant hydrochloride is a small molecule antagonist specifically targeting the adenosine A2A receptor (A2AR). This receptor is primarily found on immune cells and plays a crucial role in modulating immune responses. This compound is being investigated for its potential in immuno-oncology, particularly in enhancing antitumor activity by inhibiting the immunosuppressive effects of adenosine in the tumor microenvironment .
準備方法
The synthesis of Inupadenant hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to introduce specific substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining consistency and quality .
化学反応の分析
Inupadenant hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
科学的研究の応用
Inupadenant hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the adenosine A2A receptor and its role in various chemical processes.
Biology: It is used to investigate the biological pathways involving the adenosine A2A receptor, particularly in immune cells.
Medicine: It is being explored as a potential therapeutic agent in immuno-oncology, with ongoing clinical trials evaluating its efficacy in combination with other treatments like pembrolizumab and chemotherapy.
Industry: It is used in the development of new immuno-oncology therapeutics and as a reference compound in drug discovery and development
作用機序
Inupadenant hydrochloride exerts its effects by specifically targeting and inhibiting the adenosine A2A receptor on immune cells. This inhibition prevents the immunosuppressive effects of adenosine, thereby promoting the activation and proliferation of immune cells, particularly T cells. The molecular targets and pathways involved include the ATP-adenosine pathway, which is known to modulate immune responses in pathological conditions. By blocking the A2A receptor, this compound enhances the antitumor immune response, making it a promising candidate in cancer immunotherapy .
類似化合物との比較
Inupadenant hydrochloride is compared with other adenosine A2A receptor antagonists, such as:
Ciforadenant: Another A2A receptor antagonist with similar immuno-oncology applications.
PBF-509: A selective A2A receptor antagonist being investigated for its potential in cancer therapy.
AZD4635: An A2A receptor antagonist developed by AstraZeneca for use in combination with other cancer treatments.
What sets this compound apart is its high selectivity for the A2A receptor and its ability to remain potent at high adenosine concentrations, which are often found in the tumor microenvironment. This unique profile enhances its antitumor activity compared to other A2A receptor antagonists .
特性
CAS番号 |
2411004-22-1 |
|---|---|
分子式 |
C25H27ClF2N8O4S2 |
分子量 |
641.1 g/mol |
IUPAC名 |
7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one;hydrochloride |
InChI |
InChI=1S/C25H26F2N8O4S2.ClH/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22;/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30);1H/t41-;/m0./s1 |
InChIキー |
DDVRGKDOXQCEQN-YZNDQDBRSA-N |
異性体SMILES |
C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
正規SMILES |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B12373525.png)

![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
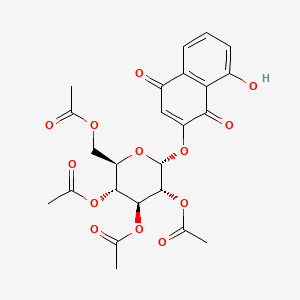
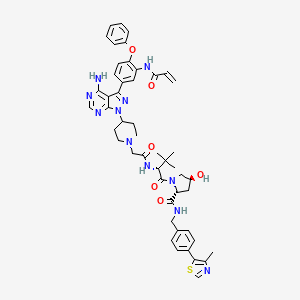
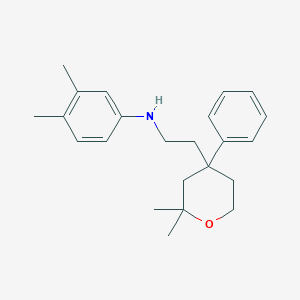

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)



![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)
![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
